1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea

Urea Transporter UT-A1 Inhibitor Diuresis

Buy 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea (CAS 1092460-38-2), a UT-A1 (SLC14A2) inhibitor with IC50 5.0 μM and 2-fold selectivity over UT-B. Ideal for screening campaigns and validating urea transport assays before deploying more potent tools. Use at 5–10 μM in MDCK cells expressing rat UT-A1 to inhibit urea flux. Available in research quantities.

Molecular Formula C10H18N4OS
Molecular Weight 242.34 g/mol
CAS No. 1092460-38-2
Cat. No. B1440284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea
CAS1092460-38-2
Molecular FormulaC10H18N4OS
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)NCCN
InChIInChI=1S/C10H18N4OS/c1-10(2,3)7-6-16-9(13-7)14-8(15)12-5-4-11/h6H,4-5,11H2,1-3H3,(H2,12,13,14,15)
InChIKeyRKBQBJOJODKKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea (CAS 1092460-38-2): Key Compound Profile for UT-A1 Transporter Research


1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea (CAS 1092460-38-2) is a thiazolyl urea derivative that acts as an inhibitor of the urea transporter UT-A1 (SLC14A2), a protein critical for renal urea handling and urine concentration [1]. Its activity profile makes it a research tool for studying urea transport mechanisms and for developing novel diuretics that spare electrolytes. The compound is commercially available from multiple vendors with typical purity ≥95% and is supplied as a powder for in vitro and in vivo studies .

Why Substituting 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea with Other Thiazolyl Ureas or UT Inhibitors Compromises Experimental Reproducibility


Urea transporter inhibitors exhibit marked divergence in isoform selectivity, potency, and mechanism despite sharing core thiazole or urea motifs. For example, the compound UTA1inh-C1 (CAS 332144-37-3) demonstrates an IC50 of 4.2 μM against UT-A1 , whereas the arylthiazole UTAinh-E02 achieves an IC50 of 1–2 μM with ~100-fold selectivity for UT-A1 over UT-B [1]. 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea, with an IC50 of 5.0 μM for UT-A1 and 10 μM for UT-B [2], occupies a distinct potency-selectivity space. Substitution with a generic thiazolyl urea would introduce uncontrolled variability in transporter inhibition, confounding dose–response relationships and cellular assays.

Quantitative Differentiation of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea from Closest Analogs: A Data-Driven Procurement Guide


UT-A1 Inhibition Potency: Comparable Efficacy to UTA1inh-C1 with Distinct Selectivity Profile

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea inhibits rat UT-A1 with an IC50 of 5.0 μM, measured via fluorescence plate reader assay in MDCK cells expressing UT-A1 [1]. In contrast, the structurally distinct UT-A1 inhibitor UTA1inh-C1 (a triazine derivative) exhibits an IC50 of 4.2 μM in the same assay format . While potency is comparable, the compounds differ in chemical scaffold (thiazolyl urea vs. triazine) and may engage distinct binding modes, offering orthogonal validation opportunities.

Urea Transporter UT-A1 Inhibitor Diuresis Renal Physiology

UT-A1 vs. UT-B Selectivity: A 2-Fold Preference Over UT-B Contrasts with Highly Selective Analogs

The compound inhibits rat UT-B with an IC50 of 10 μM [1], yielding a UT-A1/UT-B selectivity ratio of approximately 2-fold. This contrasts sharply with the arylthiazole UTAinh-E02, which achieves ~100-fold selectivity for UT-A1 over UT-B (IC50 UT-A1: 1–2 μM; IC50 UT-B: >100 μM) [2]. The modest selectivity of 1-(2-aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea makes it suitable for studies where dual UT-A1/UT-B inhibition is acceptable or desired.

Transporter Selectivity UT-B Isoform Profiling Renal Drug Target

Thiazolyl Urea Scaffold Divergence: UT-A1 Inhibition vs. Antileukemic Activity in Analogous Compounds

1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea exhibits IC50 = 5.0 μM for UT-A1 inhibition, with no reported cytotoxic activity [1]. In contrast, a distinct 5-substituted thiazolyl urea derivative (compound 12k) demonstrates potent antileukemic activity with IC50 values of 29 nM (THP-1 cells) and 98 nM (MV-4-11 cells) [2]. This 170- to 50,000-fold difference in potency underscores that minor structural modifications within the thiazolyl urea class can completely redirect biological target engagement.

Thiazolyl Urea Chemical Biology Scaffold Hopping Anticancer

Optimal Use Cases for 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea in Renal Physiology and Transporter Pharmacology


In Vitro Characterization of UT-A1-Dependent Urea Flux

Use this compound at 5–10 μM in MDCK cells stably expressing rat UT-A1 to inhibit urea transport. Its well-defined IC50 (5.0 μM) and modest UT-B selectivity (2-fold) make it suitable for initial screening and for validating assay conditions before deploying more potent or selective inhibitors [1].

Comparative Pharmacology of UT-A1 Inhibitors with Divergent Scaffolds

Employ 1-(2-aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea alongside UTA1inh-C1 (triazine scaffold, IC50 4.2 μM) or UTAinh-E02 (arylthiazole, IC50 1–2 μM, highly selective) to dissect scaffold-dependent differences in binding kinetics, reversibility, or off-target effects [1].

In Vivo Diuresis Studies in Rodent Models

Administer intravenously or intraperitoneally to rats to evaluate diuretic response. While in vivo data for this specific compound are limited, related UT-A1 inhibitors produce 3–5-fold increases in urine output without electrolyte disturbances, supporting its use in proof-of-concept studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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